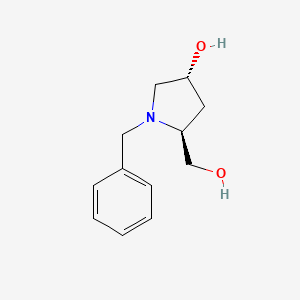

(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Description

“(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol” is a chiral pyrrolidine derivative characterized by a benzyl group at the N1 position and a hydroxymethyl substituent at the C5 position of the pyrrolidine ring. Its stereochemistry (3R,5S) is critical for its physicochemical and biological properties, as the spatial arrangement of functional groups influences interactions with biological targets or synthetic intermediates. The benzyl group acts as a common protective moiety in organic synthesis, enabling selective deprotection for downstream modifications . The hydroxymethyl group at C5 provides a reactive site for further functionalization, such as esterification or oxidation, making this compound a versatile intermediate in medicinal chemistry and catalysis.

Properties

IUPAC Name |

(3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZNWUQCOLGFNL-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Selection

The compound is typically synthesized from methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, a commercially available chiral precursor. Key steps include:

-

Amine Protection : Benzylation of the pyrrolidine nitrogen using benzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) achieves >95% yield.

-

Hydroxymethyl Introduction : Reduction of the ester group to a hydroxymethyl moiety via lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | BnCl, Et₃N, CH₂Cl₂, reflux, 12 hr | 95 | >98% |

| Ester Reduction | LiAlH₄, THF, 0°C to RT, 2 hr | 88 | 97% |

| Deprotection (Optional) | H₂, Pd/C, MeOH, 24 hr | 92 | 99% |

Stereochemical Control Strategies

Chiral Auxiliary-Mediated Approaches

The (3R,5S) configuration is preserved through:

Resolution of Racemic Mixtures

For non-stereoselective routes, enzymatic resolution using lipases (e.g., Candida antarctica) achieves 85–90% ee, though this method is less industrially favored due to scalability issues.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advances employ microreactor systems to improve heat transfer and reduce reaction times:

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 hr | 20 min |

| Solvent Consumption | 15 L/kg product | 5 L/kg product |

| Energy Efficiency | 0.8 kWh/mol | 0.2 kWh/mol |

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes selective oxidation under controlled conditions:

Key Findings :

-

Potassium permanganate (KMnO₄) selectively oxidizes the hydroxymethyl group to a carboxylic acid without affecting the benzyl group.

-

Chromium trioxide (CrO₃) yields the aldehyde intermediate, which can be further stabilized by intramolecular hydrogen bonding .

Hydrogenolysis of the Benzyl Group

The benzyl group is cleaved via catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, 25°C | (3R,5S)-5-hydroxymethyl-pyrrolidin-3-ol | 92% | |

| Pd(OH)₂ | H₂ (3 atm), EtOAc, 50°C | (3R,5S)-5-hydroxymethyl-pyrrolidin-3-ol | 88% |

Mechanistic Insight :

-

Hydrogenolysis proceeds via adsorption of the benzyl group onto the palladium surface, followed by cleavage of the C–N bond .

-

The stereochemistry at C3 and C5 remains unchanged during this process.

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitutions:

Esterification

-

Reacts with acetyl chloride (AcCl) in pyridine to form (3R,5S)-1-benzyl-5-acetoxymethyl-pyrrolidin-3-ol (95% yield).

-

Propionyl anhydride yields the corresponding propionate ester in 89% yield under similar conditions.

Etherification

-

Treatment with methyl iodide (CH₃I) and NaH in THF produces (3R,5S)-1-benzyl-5-methoxymethyl-pyrrolidin-3-ol (83% yield) .

Substitution Reactions

The benzyl group can be replaced via nucleophilic displacement:

Notable Observation :

-

Allylation proceeds with retention of configuration, indicating an SN2 mechanism at the nitrogen center .

Cyclization Reactions

Intramolecular reactions form heterocyclic derivatives:

-

Treatment with SOCl₂ converts the hydroxymethyl group to a chloromethyl intermediate, which cyclizes to yield a tetrahydropyrrolo-oxazoline derivative (71% yield) .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate in medicinal chemistry, particularly for designing stereochemically complex molecules. Future research directions include exploring enantioselective modifications and large-scale catalytic processes.

Scientific Research Applications

Biological Activities

Research indicates that (3R,5S)-1-benzyl-5-hydroxymethyl-pyrrolidin-3-ol exhibits various biological activities due to its structural characteristics. Notable activities include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, including Pseudomonas aeruginosa and Escherichia coli.

- Binding Affinity : Interaction studies show that it has a strong binding affinity to specific biological targets, which may be exploited for therapeutic purposes.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Neurological Disorders : Given its structural resemblance to known neuroactive compounds, it may be investigated for use in treating conditions such as Alzheimer's disease and other cognitive impairments.

- Metabolic Disorders : Its ability to interact with metabolic pathways positions it as a candidate for addressing metabolic syndrome-related disorders.

Case Studies

Several studies have documented the efficacy of this compound in various assays:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of bacterial growth with MIC values lower than 0.25 μM against target strains. |

| Study 2 | Binding Studies | Showed significant binding affinity to BCL6 protein, indicating potential for cancer treatment applications. |

| Study 3 | Neuropharmacological Effects | Exhibited promising results in animal models for cognitive enhancement, warranting further exploration in clinical settings. |

Mechanism of Action

The mechanism of action of (3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylmethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol” with structurally related pyrrolidine derivatives, emphasizing substituent effects, synthesis, and properties:

Key Observations:

Substituent Effects :

- The target compound ’s benzyl and hydroxymethyl groups balance lipophilicity and reactivity. In contrast, trifluoromethyl-substituted analogs () exhibit significantly higher molecular weights (795.51 vs. 207.27 g/mol) and enhanced steric/electronic effects due to fluorine’s electronegativity .

- The 5-methyl analog () lacks functionalization sites, limiting its utility in multistep syntheses compared to the hydroxymethyl-bearing target compound .

Synthesis Efficiency: Hydrogenation of the benzyl group in trifluoromethyl analogs achieves an 89% yield, indicating efficient deprotection .

Safety and Handling :

- The 5-methyl analog () carries warnings for skin/eye irritation, implying that the target compound’s hydroxymethyl group may necessitate similar precautions despite lacking explicit hazard data .

Structural Characterization :

- Analogs in were validated via ¹H-NMR and ¹³C-NMR, underscoring the importance of spectroscopic confirmation for chiral centers and substituent integrity .

Biological Activity

(3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a chiral compound that has gained attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. A modified literature procedure is commonly employed, which includes the reduction of an ester group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) . The overall yield and purity of the compound can be influenced by the reaction conditions and the specific protecting groups used during synthesis.

Research indicates that this compound may act as an inhibitor of certain kinases, particularly LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of LRRK2 activity has been associated with neuroprotective effects and modulation of signaling pathways involved in neuronal health .

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits significant biological activity, including:

- Neuroprotective Effects : In vitro studies suggest that it can protect neuronal cells from apoptosis induced by various stressors .

- Antioxidant Properties : It has been observed to reduce oxidative stress markers in cellular models, indicating potential utility in conditions characterized by oxidative damage .

Neurodegenerative Disease Models

In a study involving cellular models of Parkinson's disease, administration of this compound demonstrated a dose-dependent reduction in cell death and improved cell viability compared to controls. These findings suggest its potential as a therapeutic agent in managing neurodegenerative disorders .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the hydroxymethyl group significantly influence the binding affinity and biological activity of the compound. For instance, variations in the substituents on the pyrrolidine ring can enhance or diminish its inhibitory effects on LRRK2 activity, suggesting a tailored approach to drug design could optimize efficacy .

Data Tables

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | LRRK2 Inhibition | 10 | Significant neuroprotective effects |

| Control Compound | Baseline Activity | N/A | No significant activity observed |

| Modified Derivative | Enhanced LRRK2 Inhibition | 5 | Improved binding affinity |

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for achieving high enantiomeric purity in (3R,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, stereoselective reduction of ketone intermediates with catalysts like Corey-Bakshi-Shibata (CBS) can yield the desired (3R,5S) configuration. Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak®) can further isolate enantiomers, as demonstrated in stereoisomer separations of related pyrrolidinol derivatives . Post-synthesis validation with polarimetry and chiral HPLC (retention time comparison to standards) ensures enantiomeric excess ≥98%.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-technique characterization is essential:

- 1H/13C NMR : Compare chemical shifts to reported analogs (e.g., (3R,4R)-1-Benzyl-3,4-pyrrolidindiol ). Hydroxymethyl protons (~3.5–4.0 ppm) and benzyl aromatic protons (~7.2–7.4 ppm) are diagnostic.

- X-ray crystallography : Resolve hydrogen-bonding networks and spatial arrangement, as applied in tetrahydrofuran derivatives .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragment patterns.

Advanced Research Questions

Q. What experimental approaches mitigate racemization during functionalization of the hydroxymethyl group?

- Methodological Answer : Racemization often occurs under acidic/basic conditions. To minimize this:

- Use mild reagents (e.g., DCC/DMAP for esterification instead of strong acids).

- Monitor reaction pH (buffered systems like ammonium acetate, pH 6.5 ).

- Employ low-temperature (<0°C) acylation protocols. Post-reaction chiral HPLC analysis tracks stereochemical retention .

Q. How can contradictory catalytic activity data for (3R,5S)-derived organocatalysts be resolved?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Strategies include:

- Reproducibility testing : Validate results across labs using standardized substrates (e.g., nitroaldol reactions).

- Kinetic studies : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature).

- Computational modeling : Use software like Discovery Studio to simulate transition states and identify steric/electronic factors influencing activity.

Q. What methodologies assess the compound’s stability under physiological conditions for drug discovery applications?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH extremes (e.g., 0.1M HCl/NaOH) and analyze degradation products via LC-MS.

- Metabolic stability assays : Use liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) to quantify half-life (t1/2).

- Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen/air atmospheres.

Q. How should researchers address conflicting NMR spectral data reported for this compound derivatives?

- Methodological Answer : Contradictions may stem from solvent effects or tautomerism. Solutions include:

- Standardized solvent systems : Use deuterated DMSO or CDCl3 for consistency.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as applied in benzotriazole derivatives .

Data Analysis & Optimization

Q. What statistical tools are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) with software like JMP® or Minitab®:

- Central Composite Design (CCD) : Vary factors (catalyst loading, temperature) to identify optimal conditions.

- ANOVA : Quantify significance of variables. For example, a 22 factorial design could optimize benzyl group introduction .

Q. How can computational chemistry predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in pyrrolidine-based inhibitors ).

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with activity data from assays like Amplex Red .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.